3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one
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Overview
Description
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is characterized by its unique structure, which includes an amino group, a hydroxyamino group, and a pyridinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Acidic or basic catalysts may be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one: This compound is unique due to its specific functional groups and ring structure.
2,3-Dihydropyridin-2-one Derivatives: Other derivatives of 2,3-dihydropyridin-2-one may have different substituents, leading to variations in their chemical and biological properties.
Pyridinone Compounds: Compounds with similar pyridinone rings but different functional groups can exhibit distinct reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of an amino group, a hydroxyamino group, and a pyridinone ring. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQJJBEZBXWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=O)C(=C1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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